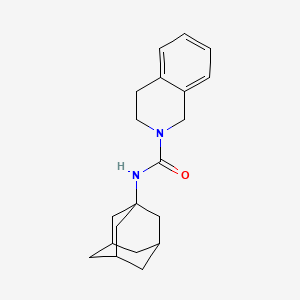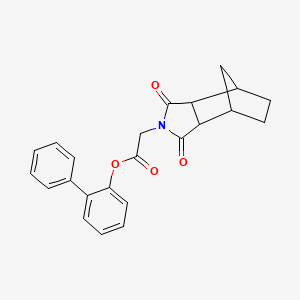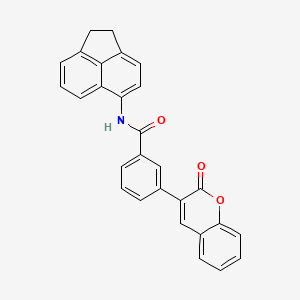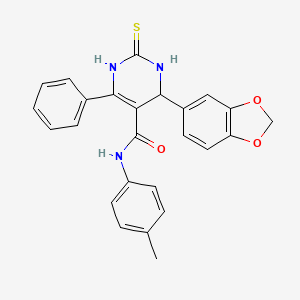
N-1-金刚烷基-3,4-二氢-2(1H)-异喹啉甲酰胺
描述
N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
科学研究应用
N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE has been explored for its potential in several scientific research areas:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE typically involves the adamantylation of carboxylic acid amides. One common method is the Ritter reaction, where 1-adamantyl nitrate reacts with a carboxylic acid amide in the presence of sulfuric acid . Another approach involves the use of 1-bromadamantane and formamide, yielding N-(1-adamantyl)-formamide, which can be further transformed into the target compound .
Industrial Production Methods
Industrial production of adamantane derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of aluminum triflate under microwave irradiation has been reported to facilitate the adamantylation of carboxylic acid amides . Additionally, manganese catalysts have been utilized to achieve similar transformations .
化学反应分析
Types of Reactions
N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding adamantyl ketones.
Reduction: Reduction reactions can yield adamantyl alcohols.
Substitution: Halogenation and nitration reactions are common, leading to the formation of halogenated and nitro-adamantyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation typically involves reagents like chlorine or bromine, while nitration uses nitric acid.
Major Products
作用机制
The mechanism of action of N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE can be compared with other adamantane derivatives, such as:
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Known for its use as a synthetic cannabinoid.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with similar properties to APICA.
The uniqueness of N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(1-adamantyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c23-19(22-6-5-17-3-1-2-4-18(17)13-22)21-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16H,5-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCJUFVIFDNROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4063409.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B4063424.png)
![2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4063430.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B4063459.png)

![3-[5-(4-Chlorophenyl)tetrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B4063470.png)
![6-ethyl-4-{[methyl(2-morpholin-4-ylpropyl)amino]methyl}-2H-chromen-2-one](/img/structure/B4063471.png)
acetic acid](/img/structure/B4063478.png)
![2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4063488.png)
![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4063496.png)
![N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B4063508.png)
![{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4063511.png)
